molecular formula C19H17N5O B14767969 1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2213398-76-4

1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14767969
CAS No.: 2213398-76-4
M. Wt: 331.4 g/mol
InChI Key: IIEAWGRDVDNRMG-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings. The presence of an ethyl group and a phenoxyphenyl group further enhances its chemical diversity and potential biological activities.

Preparation Methods

The synthesis of 1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the ethyl and phenoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may include large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. .

Scientific Research Applications

1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It acts as a competitive inhibitor by binding to the active sites of these targets, thereby preventing the normal substrate from binding. This inhibition can disrupt biological pathways and lead to therapeutic effects, such as the inhibition of bacterial growth in the case of anti-tubercular activity .

Comparison with Similar Compounds

1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2213398-76-4

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

1-ethyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H17N5O/c1-2-24-19-16(18(20)21-12-22-19)17(23-24)13-8-10-15(11-9-13)25-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H2,20,21,22)

InChI Key

IIEAWGRDVDNRMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N

Origin of Product

United States

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